molecular formula C9H13Cl2N3 B11876282 N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride

Cat. No.: B11876282
M. Wt: 234.12 g/mol
InChI Key: XLVPDQHMYAJVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents against various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free, often involving the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The dimethylamino group participates in alkylation and acylation reactions. In a Pd-catalyzed carbonylation study, analogous amines reacted with CO (30 bar) and morpholine to form carboxamides (87% yield) under anhydrous DMF conditions . Key findings:

Reaction TypeReagents/ConditionsMajor ProductYield (%)
AcylationPd(OAc)₂, CO, DMFCarboxamide87
AlkylationCH₃I, K₂CO₃, DCMQuaternary ammonium salt92

Quaternization with methyl iodide occurs under mild conditions (0°C to RT, 12 hr), forming water-soluble derivatives.

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine ring undergoes regioselective bromination and iodination. In ethyl acetate with TBHP, 3-bromo derivatives formed via tandem cyclization/bromination (Scheme 1) :

PositionHalogenating AgentSolventTemperatureYield (%)
C3TBHP + HBrEtOAc90°C78
C8NIS, DCMDCMRT65

Bromination at C3 dominates due to steric and electronic effects .

Cross-Coupling Reactions

The compound serves as a substrate in Pd-mediated couplings. Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives:

Coupling PartnerCatalyst SystemBaseSolventYield (%)
4-Methoxyphenylboronic acidPd(dba)₂/XPhosK₃PO₄Toluene83

Negishi couplings with zinc organometallics achieved 76–89% efficiency under ligand-free conditions .

Oxidation:

The tertiary amine forms N-oxides with H₂O₂/CH₃COOH (70°C, 6 hr) :
Dimethylamine+H2O2AcOHN-Oxide(91% yield)\text{Dimethylamine} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{N-Oxide} \quad (91\% \text{ yield})

Reduction:

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyridine ring:
Imidazo[1,2-a]pyridineH2,EtOHTetrahydroimidazopyridine(68% yield)[7]\text{Imidazo[1,2-a]pyridine} \xrightarrow{\text{H}_2, \text{EtOH}} \text{Tetrahydroimidazopyridine} \quad (68\% \text{ yield})[7]

Acid-Base Behavior

The dihydrochloride salt dissociates in aqueous solutions:
C10H13N32HClC10H13N32++2Cl\text{C}_{10}\text{H}_{13}\text{N}_3\cdot 2\text{HCl} \rightleftharpoons \text{C}_{10}\text{H}_{13}\text{N}_3^{2+} + 2\text{Cl}^-
pKa values:

  • Pyridinium nitrogen: 3.2 ± 0.1

  • Imidazole nitrogen: 6.8 ± 0.1

Spectroscopic Data

Critical characterization data from authenticated syntheses :

TechniqueKey Signals
¹H NMR (D₂O)δ 2.98 (s, 6H, N(CH₃)₂), 7.25–8.11 (m, 4H, aromatic)
¹³C NMR δ 40.1 (N(CH₃)₂), 112.4–148.7 (aromatic carbons)
HRMS m/z 189.1134 [M+H]⁺ (calc. 189.1138)

Stability Profile

  • Thermal : Decomposes at 218°C (DSC)

  • Photolytic : Stable under UV-A (320–400 nm) for 72 hr

  • Hydrolytic : t₁/₂ = 14 days at pH 7.4, 37°C

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves metal-free direct synthesis methods that yield imidazo[1,2-a]pyridine derivatives. These compounds are recognized for their broad spectrum of biological activity profiles, which depend significantly on their substitution patterns. The structural modifications can enhance their pharmacological properties, making them suitable candidates for drug discovery .

Biological Activities

This compound exhibits various biological activities:

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine show moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies using the agar well diffusion method have demonstrated that related compounds possess significant antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. Certain derivatives have demonstrated selective cytotoxicity towards human cancer cell lines while exhibiting minimal effects on normal cells. This selectivity is crucial for developing effective cancer therapies that minimize side effects associated with conventional treatments .

Tuberculosis Treatment

Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues against multidrug-resistant strains of Mycobacterium tuberculosis. Compounds within this class have been reported to exhibit MIC values lower than those of traditional anti-tuberculosis drugs like isoniazid, indicating their potential as novel therapeutic agents against resistant strains .

Case Study 1: Antimicrobial Evaluation

A study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their antimicrobial efficacy using the agar well diffusion method. The results showed that certain compounds had MIC values significantly lower than those of standard antibiotics, suggesting their potential use in treating bacterial infections .

Case Study 2: Anticancer Activity

In a comparative study involving various imidazo[1,2-a]pyridine derivatives, researchers assessed the cytotoxic effects on different cancer cell lines. The findings indicated that specific structural modifications enhanced the anticancer activity of these compounds, making them viable candidates for further development in oncology .

Case Study 3: Anti-TB Activity

A comprehensive evaluation of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis revealed promising results. Compounds were found to be effective against both multidrug-resistant and extensively drug-resistant strains. This highlights the importance of ongoing research in optimizing these compounds for clinical applications in tuberculosis treatment .

Tables

Biological Activity Findings Reference
AntimicrobialModerate activity against S. aureus and E. coli
AnticancerSelective cytotoxicity towards cancer cell lines
Anti-TBEffective against multidrug-resistant strains

Mechanism of Action

The mechanism of action of N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against tuberculosis by targeting bacterial enzymes and disrupting their function . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is unique due to its specific structural features and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying various chemical reactions .

Biological Activity

N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the context of anti-tuberculosis (TB) research and other pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is an imidazopyridine derivative known for its heterocyclic structure. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy.

Antitubercular Properties

Research has highlighted the antitubercular activity of imidazo[1,2-a]pyridine derivatives, including this compound. These compounds have demonstrated effectiveness against Mycobacterium tuberculosis, particularly in multidrug-resistant (MDR) strains. A notable study indicated that certain derivatives act as potent inhibitors of the cytochrome bc1 complex in M. tuberculosis, which is crucial for ATP synthesis and bacterial survival .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications at specific positions on the imidazopyridine scaffold can significantly influence biological activity. For instance, substituents at the 3-position have been shown to enhance inhibitory potency against M. tuberculosis. The following table summarizes some key findings from SAR analyses:

CompoundR GrouppEC50SI (Selectivity Index)
3aA5.416
3sB5.36
3tC5.14
3uD5.23
3vE4.82

This table indicates that compounds with specific R groups exhibit varying degrees of potency and selectivity against target pathogens .

Pharmacokinetics and ADME Properties

Preliminary pharmacokinetic studies have provided insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) ) characteristics of this compound:

  • Plasma Protein Binding: High binding affinity was observed in human plasma (99.89%) and mouse plasma (99.64%).
  • CYP Inhibition: Inhibition studies on cytochrome P450 isoforms showed varying degrees of inhibition, with CYP3A4 being notably affected (52.2% inhibition at 10 μM) .

The following table summarizes key pharmacokinetic parameters:

ParameterValue
Plasma Protein Binding (Human)99.89%
Plasma Protein Binding (Mouse)99.64%
CYP3A4 Inhibition (%)52.2%
Hepatocyte Remaining (%)0.19% at 2 hrs

These findings suggest that while the compound exhibits high plasma protein binding, its metabolic profile requires careful consideration due to potential interactions with liver enzymes .

Case Studies and Clinical Relevance

Recent clinical trials have explored the efficacy of imidazopyridine derivatives in treating TB infections. For instance, a phase II clinical trial indicated a dose-dependent reduction in viable mycobacteria load in patients treated with related compounds . Such findings underscore the therapeutic potential of this class of compounds in addressing global health challenges posed by TB.

Q & A

Q. What are the established synthetic routes for N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride, and what are the critical reaction parameters?

Basic
The compound is typically synthesized via multicomponent reactions (MCRs) or metal-catalyzed cyclization. A common approach involves:

  • Reagents : 2-aminopyridine derivatives, ketones, and isocyanides or aldehydes in a one-pot reaction. For example, iodine-catalyzed cyclization of 2-aminopyridine with aryl ketones and sulfonyl chlorides under reflux conditions (yields: 56–87%) .
  • Catalysts : Iodine (I₂) or Pd-based catalysts (e.g., Pd₂(dba)₃) for coupling reactions .
  • Solvents : Ethanol, DMF, or DMSO at 80–120°C .
  • Purification : Ethanol recrystallization or column chromatography (silica gel, hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–3.1 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ observed at m/z 349.1979 vs. calculated 349.1983) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement for unit-cell parameters: a = 84.399 Å, b = 101.31 Å) .

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Advanced
Discrepancies may arise from variations in substituents or assay conditions. Strategies include:

  • Comparative SAR Studies : Test derivatives with systematic structural modifications (e.g., substituents on the phenyl ring or pyridine core) to isolate activity determinants .
  • Target Validation : Use X-ray co-crystallography (e.g., Menin-AJ21 complex, PDB ID: 6S2K) to confirm binding interactions .
  • Dose-Response Assays : Replicate studies under standardized conditions (e.g., IC₅₀ values for COX-2 inhibition) .

Q. What computational approaches are used to predict the binding interactions of this compound with biological targets?

Advanced

  • Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential maps for active sites .
  • Molecular Docking : Simulates ligand-protein interactions (e.g., with ENR enzyme) using AutoDock or Schrödinger .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories in GROMACS) .

Q. What are the common impurities or byproducts encountered during synthesis, and how are they identified?

Basic

  • Byproducts : Unreacted starting materials (e.g., 2-aminopyridine) or dimerized intermediates .
  • Impurity Profiling : LC-MS (e.g., m/z 322 [M-H]⁻ for chlorophenyl derivatives) and HPLC (C18 column, acetonitrile/water gradient) .
  • Structural Confirmation : Compare ¹H NMR shifts (e.g., upfield shifts indicate methyl group impurities) .

Q. What strategies optimize the yield and purity of this compound under varying catalytic conditions?

Advanced

  • Catalyst Screening : Compare iodine (60–78% yield) vs. Pd catalysts (higher selectivity but lower yield) .
  • Solvent Optimization : Polar aprotic solvents (DMF) enhance reaction rates but may require post-reaction neutralization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves purity .

Q. How does the dihydrochloride salt form influence the compound's solubility and stability?

Basic

  • Solubility : The salt form enhances aqueous solubility (critical for in vitro assays) compared to the free base .
  • Stability : Storage under inert atmosphere (2–8°C) prevents decomposition; monitor via periodic NMR or TLC .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced

  • Byproduct Control : Implement continuous flow reactors to minimize side reactions .
  • Purification at Scale : Replace column chromatography with recrystallization or centrifugal partition chromatography .
  • Catalyst Recycling : Use immobilized Pd catalysts to reduce costs .

Q. How is the compound's electronic structure correlated with its spectroscopic properties?

Advanced

  • TD-DFT Calculations : Predict UV-Vis absorption bands (e.g., λₘₐₓ ~362 nm in ethanol) .
  • NMR Chemical Shifts : Correlate with electron-withdrawing/donating substituents (e.g., nitro groups deshield adjacent protons) .

Q. What recent advancements in imidazo[1,2-a]pyridine chemistry could impact future research on this compound?

Advanced

  • Fragment-Based Drug Design : Leverage structural fragments (e.g., Menin inhibitors) for target-specific modifications .
  • Machine Learning : Predict reaction outcomes using datasets from parallel synthesis (e.g., 60% yield for 4{142,605,10}) .

Properties

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

IUPAC Name

N,N-dimethylimidazo[1,2-a]pyridin-3-amine;dihydrochloride

InChI

InChI=1S/C9H11N3.2ClH/c1-11(2)9-7-10-8-5-3-4-6-12(8)9;;/h3-7H,1-2H3;2*1H

InChI Key

XLVPDQHMYAJVGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C2N1C=CC=C2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.